molecular formula C12H12FN3 B058388 Sampirtine CAS No. 115911-28-9

Sampirtine

Cat. No.: B058388
CAS No.: 115911-28-9
M. Wt: 217.24 g/mol
InChI Key: DUMKNGZKVPFVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sampirtine is a chemical compound with the molecular formula C12H12FN3 and a molecular weight of 217.24 g/mol It is known for its unique structure, which includes a pyridine ring substituted with a 4-fluorobenzyl group and two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Sampirtine can be synthesized through a reaction involving 2,6-diaminopyridine and 4-fluorobenzyl chloride . The process involves the following steps:

    Melting: 10.9 grams of 2,6-diaminopyridine by gradual warming.

    Adding: 14.45 grams of 4-fluorobenzyl chloride dropwise at a temperature range of 115°-120°C.

  • The reaction mixture heats exothermically to about 140°-160°C and is then maintained at 130°-150°C for approximately 4 hours.
  • The mixture is cooled, dissolved in methylene chloride, and treated with concentrated ammonia.
  • The organic phase is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under vacuum.
  • The residue is purified by column chromatography using methylene chloride and ethanol as eluting solvents .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be scaled up for industrial purposes. The key steps involve maintaining precise reaction conditions and using appropriate purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sampirtine undergoes various chemical reactions, including:

    Substitution Reactions: The amino groups in this compound can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenated compounds and bases.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound.

Scientific Research Applications

Sampirtine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential applications in studying enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which Sampirtine exerts its effects involves interactions with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, this compound may exhibit different reactivity and interactions due to the presence of the 4-fluorobenzyl group and amino substituents.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]pyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c13-10-4-1-8(2-5-10)7-9-3-6-11(14)16-12(9)15/h1-6H,7H2,(H4,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMKNGZKVPFVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(N=C(C=C2)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151225
Record name Sampirtine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115911-28-9
Record name Sampirtine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115911289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sampirtine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAMPIRTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9684V5J83L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sampirtine
Reactant of Route 2
Reactant of Route 2
Sampirtine
Reactant of Route 3
Reactant of Route 3
Sampirtine
Reactant of Route 4
Reactant of Route 4
Sampirtine
Reactant of Route 5
Reactant of Route 5
Sampirtine
Reactant of Route 6
Reactant of Route 6
Sampirtine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.